(+/-)-4-Hydroxy Mephenytoin-d3

Description

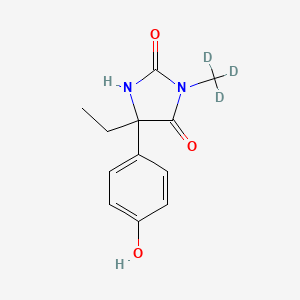

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662015 | |

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-56-4 | |

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3: The Gold Standard for Bioanalytical Quantification

Introduction

In the landscape of modern drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, pharmacodynamics, and pharmacogenetics. This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) of 4-Hydroxy Mephenytoin.[1][2] Its unlabeled counterpart is the primary active metabolite of the anticonvulsant drug Mephenytoin, formed predominantly through a stereoselective process mediated by the cytochrome P450 enzyme, CYP2C19.[3][4][5] The analysis of this metabolic pathway is a cornerstone of pharmacogenetic research, serving as a crucial tool for phenotyping individuals' CYP2C19 activity.[6] This guide provides a comprehensive technical overview of this compound, detailing its properties, the scientific rationale for its use, and its application in robust bioanalytical methodologies.

Core Compound Characteristics

A thorough understanding of the physical and chemical properties of a reference standard is the foundation of any reliable analytical method.

| Property | Data |

| Chemical Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[7][8] |

| CAS Number | 1173022-56-4[1][7][8][9] |

| Molecular Formula | C₁₂H₁₁D₃N₂O₃[1][7][8][9] |

| Molecular Weight | 237.27 g/mol [1][7][8][9] |

| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3[1][8] |

| Typical Purity | >98%[10] |

| Storage Conditions | Long-term storage at -20°C is recommended to ensure stability.[7][10] |

The Scientific Imperative: Why Deuterated Standards Reign Supreme

The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative bioanalytical assay, particularly for liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-IS whenever feasible, as they represent the gold standard for ensuring accuracy and precision.[11][12]

The Causality Behind the "Gold Standard" Status:

A deuterated internal standard, such as this compound, is chemically almost identical to the analyte of interest (4-Hydroxy Mephenytoin).[11] This near-identical nature means it co-elutes chromatographically and experiences the same physical and chemical challenges as the analyte throughout the entire analytical process.[12][13] This intrinsic property allows it to:

-

Normalize for Matrix Effects: Biological matrices like plasma and urine are complex, containing endogenous components that can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because the deuterated IS is affected in the same way as the analyte, the ratio of their signals remains constant, effectively canceling out this variability.[13][14]

-

Correct for Extraction Inefficiency: No sample preparation technique, whether solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, achieves 100% recovery. The SIL-IS mimics the analyte's recovery, ensuring that any loss during sample processing is accounted for in the final analyte-to-IS ratio.[13]

-

Compensate for Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are normalized, leading to superior inter-run precision.[11]

In contrast, analog internal standards (structurally similar but not isotopically labeled compounds) have different physicochemical properties, leading to potential differences in chromatographic retention, extraction recovery, and ionization efficiency, which can compromise data integrity.[13][15]

The Metabolic Context: Probing CYP2C19 Function

Mephenytoin is administered as a racemate, but its metabolism is highly stereoselective. The S-enantiomer is hydroxylated at the 4'-position of the phenyl ring to form (S)-4-Hydroxy Mephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[3][4][16] The gene for CYP2C19 is highly polymorphic, leading to distinct populations of "poor," "intermediate," "extensive," and "ultra-rapid" metabolizers.[3]

This genetic variation has profound clinical implications, affecting the efficacy and toxicity of numerous drugs metabolized by CYP2C19, including proton pump inhibitors, antidepressants, and antiplatelet agents.[17] Therefore, quantifying the formation of 4-Hydroxy Mephenytoin after a dose of mephenytoin is a validated method to determine an individual's functional CYP2C19 phenotype, guiding personalized medicine strategies.[6][18]

Reference Protocol: Quantification of 4-Hydroxy Mephenytoin in Human Plasma

This section outlines a robust, self-validating protocol for the quantification of 4-Hydroxy Mephenytoin using this compound as the internal standard via LC-MS/MS.

Objective: To achieve accurate and precise measurement of 4-Hydroxy Mephenytoin concentrations in human plasma for pharmacokinetic or pharmacogenetic studies.

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare separate stock solutions of 4-Hydroxy Mephenytoin (analyte) and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the analyte stock solution to create a series of working standard solutions for the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).

-

IS Working Solution: Prepare a single IS working solution at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.[19]

-

Calibration Standards & QCs: Spike blank, pooled human plasma with the appropriate analyte working solutions to create calibration standards and at least three levels of QCs (low, medium, high).

Step 2: Sample Extraction (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., phosphate buffer, pH 6.0).

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences, followed by a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.

-

Elution: Elute the analyte and IS from the cartridge using a solvent mixture designed to disrupt the sorbent interaction (e.g., 5% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

Step 3: LC-MS/MS Instrumental Analysis

The following parameters serve as a validated starting point for method development.

| Parameter | Specification | Rationale |

| LC System | UPLC/HPLC System[18][20] | Provides high-resolution separation from matrix components. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[20][21] | Standard for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water[20] | Acid modifier promotes protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[20] | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 minutes | Ensures sharp peak shape and efficient separation. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Mass Spectrometer | Triple Quadrupole (QqQ)[18][21] | Required for high-selectivity MRM scanning. |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[20] | Provides robust ionization for this class of compounds. |

| Detection Mode | Multiple Reaction Monitoring (MRM)[18] | Ensures specificity by monitoring a precursor-to-product ion transition. |

MRM Transitions (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Hydroxy Mephenytoin | 235.1 | 162.1 |

| This compound (IS) | 238.1 | 162.1 |

Note: The +3 Da mass shift in the precursor ion distinguishes the IS from the analyte, while the identical product ion confirms their structural similarity and co-fragmentation behavior.

Step 4: Data Analysis and Validation

-

Quantification: The concentration of 4-Hydroxy Mephenytoin is determined from the peak area ratio of the analyte to the IS, plotted against a linear regression of the calibration curve.

-

Method Validation: The entire method must be validated according to ICH M10 or FDA guidelines to ensure its reliability.[11] The use of this compound is critical for meeting the stringent acceptance criteria for accuracy, precision, matrix effect, and recovery.

Conclusion

This compound is not merely a reagent but a critical enabling tool for high-integrity bioanalysis. Its design as a stable isotope-labeled internal standard directly addresses the inherent variabilities of LC-MS/MS analysis in complex biological matrices. By providing a self-validating system for quantification, it allows researchers, scientists, and drug development professionals to generate highly accurate and reproducible data. This is indispensable for the rigorous demands of pharmacokinetic analysis and is fundamental to advancing the field of personalized medicine through reliable CYP2C19 phenotyping.

References

-

Borges, V. M., et al. (2012). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 881-882, 90-96. PubMed. Available at: [Link]

-

Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219-230. PubMed. Available at: [Link]

-

Yasui-Furukori, N., et al. (2004). Stereoselective 4'-hydroxylation of phenytoin: relationship to (S)-mephenytoin polymorphism in Japanese. British Journal of Clinical Pharmacology, 57(4), 441-446. PubMed. Available at: [Link]

-

Küpfer, A., et al. (1984). Stereoselectivity of the arene epoxide pathway of mephenytoin hydroxylation in man. Drug Metabolism and Disposition, 12(5), 594-598. PubMed. Available at: [Link]

-

Goldstein, J. A., et al. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743-1752. PubMed. Available at: [Link]

-

van der Weide, J., & Steijns, L. S. (2003). Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors. European Journal of Clinical Pharmacology, 59(5-6), 405-409. ResearchGate. Available at: [Link]

-

Ko, J. W., et al. (2009). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes. Drug Metabolism and Disposition, 37(11), 2171-2179. ResearchGate. Available at: [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio Insights. Available at: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. SciSpace. Available at: [Link]

-

van der Weide, J., et al. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 50(5), 481-485. National Institutes of Health. Available at: [Link]

-

Stewart, N. A., et al. (2011). A UPLC-MS/MS assay of the "Pittsburgh Cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analyst, 136(3), 605-612. National Institutes of Health. Available at: [Link]

-

Zhou, H. H., et al. (1990). Induction of polymorphic 4'-hydroxylation of S-mephenytoin by rifampicin. British Journal of Clinical Pharmacology, 30(3), 471-475. National Institutes of Health. Available at: [Link]

-

Jansson, B., et al. (2003). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 791(1-2), 179-191. ResearchGate. Available at: [Link]

-

Jansson, B., et al. (2003). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 791(1-2), 179-191. ResearchGate. Available at: [Link]

-

Kandikattu, H. K., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of Chromatography B, 907, 49-57. National Institutes of Health. Available at: [Link]

-

Grewal, J., et al. (2018). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 155, 308-315. National Institutes of Health. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Cambridge Bioscience. 4-Hydroxymephenytoin-d3. Cambridge Bioscience. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. clearsynth.com [clearsynth.com]

- 9. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]

- 10. mybiosource.com [mybiosource.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 15. scispace.com [scispace.com]

- 16. Stereoselectivity of the arene epoxide pathway of mephenytoin hydroxylation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, a critical reagent in the field of drug metabolism and pharmacokinetics. As a deuterated internal standard, it plays a pivotal role in the accurate quantification of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug Mephenytoin. This document delves into its chemical properties, its significance in studying CYP2C19 enzyme activity, and provides a detailed protocol for its application in bioanalytical methodologies.

Introduction: The Significance of a Deuterated Internal Standard

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] this compound serves as an ideal SIL-IS for its non-deuterated (protium) analogue, 4-Hydroxymephenytoin. The incorporation of three deuterium atoms introduces a mass shift of +3 amu, allowing for its clear differentiation from the analyte in a mass spectrometer, without significantly altering its chemical behavior.

The primary utility of this deuterated standard lies in its ability to mimic the analyte throughout the analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. By co-eluting with the analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring robust and reliable quantification.

Mephenytoin, the parent drug, is metabolized in the liver primarily through two pathways: 4'-hydroxylation to 4-Hydroxymephenytoin and N-demethylation to Nirvanol. The 4'-hydroxylation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[2] Consequently, the quantification of 4-Hydroxymephenytoin is a key method for phenotyping individuals based on their CYP2C19 activity, which has significant implications for personalized medicine.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source |

| Chemical Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | N/A |

| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3 | N/A |

| CAS Number | 1173022-56-4 | N/A |

| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | N/A |

| Molecular Weight | 237.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >98% (by HPLC) | [4] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [4] |

| Storage | Recommended storage at -20°C for long-term stability. | [4] |

| Melting Point | 153-154 °C (for non-deuterated form) | [3] |

Note: The melting point is provided for the non-deuterated analogue, (+/-)-4-Hydroxymephenytoin, as a reference. The deuterated version is expected to have a very similar melting point.

Synthesis and Structure

The core structure consists of a hydantoin ring (imidazolidine-2,4-dione) substituted at the 5-position with both an ethyl group and a 4-hydroxyphenyl group. The deuterium labeling is specifically at the methyl group attached to the nitrogen at the 3-position of the hydantoin ring.

Caption: Chemical structure of this compound.

The Role in Elucidating Mephenytoin Metabolism via CYP2C19

The biotransformation of Mephenytoin is a classic example of pharmacogenetic variability. The stereoselective 4'-hydroxylation of the S-enantiomer of Mephenytoin is almost exclusively catalyzed by CYP2C19.[2] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their genetic makeup for the CYP2C19 gene.[3] This has profound implications for drug efficacy and toxicity.

The use of this compound as an internal standard allows for the precise measurement of 4-Hydroxymephenytoin in biological matrices such as plasma and urine. This data is then used to determine the metabolic ratio of parent drug to metabolite, which is a key indicator of an individual's CYP2C19 phenotype.

Caption: Metabolic pathway of Mephenytoin to 4-Hydroxymephenytoin.

Bioanalytical Methodology: A Step-by-Step Protocol

The following protocol outlines a representative LC-MS/MS method for the quantification of 4-Hydroxymephenytoin in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies and should be validated in the end-user's laboratory.[5][6]

Materials and Reagents

-

This compound (Internal Standard)

-

4-Hydroxymephenytoin (Analyte)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxymephenytoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the 4-Hydroxymephenytoin stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.

-

Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.

-

Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

4-Hydroxymephenytoin: m/z 235.1 → 192.1

-

This compound: m/z 238.1 → 195.1

-

Note: The specific MRM transitions should be optimized on the instrument used.

Caption: A typical bioanalytical workflow for plasma sample analysis.

Data Analysis and Interpretation

The concentration of 4-Hydroxymephenytoin in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Spectral Data Insights

While a complete set of spectral data for this compound is not publicly available, some key characteristics can be inferred.

-

Mass Spectrometry: In positive ion ESI-MS, the molecule will readily protonate to form the [M+H]⁺ ion. The primary fragmentation is expected to involve the loss of the ethyl group and cleavage of the hydantoin ring. The +3 Da mass shift of the deuterated standard compared to the native analyte will be evident in both the precursor and major product ions.

-

NMR Spectroscopy: The ¹H NMR spectrum would be very similar to that of the non-deuterated compound, with the notable absence of the singlet corresponding to the N-methyl protons. The presence of the deuterium atoms would not significantly affect the chemical shifts of the other protons in the molecule. An ¹H NMR spectrum of the non-deuterated 4-Hydroxymephenytoin is available for comparison in the Human Metabolome Database (HMDB).[7]

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data for the quantification of 4-Hydroxymephenytoin. This, in turn, facilitates the accurate phenotyping of CYP2C19, a critical step towards the implementation of personalized medicine for drugs metabolized by this key enzyme. This guide provides a foundational understanding of its properties and a practical framework for its application in a bioanalytical setting.

References

-

Human Metabolome Database. 4-Hydroxymephenytoin. Available at: [Link]

- Goldstein JA, Blaisdell J, Chiba K, et al. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry. 1994;33(7):1743-1752.

-

PharmGKB. Phenytoin Pathway, Pharmacokinetics. Available at: [Link]

- Whirl-Carrillo M, McDonagh EM, Hebert JM, et al. Pharmacogenomics knowledge for personalized medicine. Clin Pharmacol Ther. 2012;92(4):414-417.

- Shirasaka Y, Sawan C, Nakanishi T, et al. Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by human liver microsomes. Drug Metab Dispos. 2013;41(7):1365-1374.

-

The Pharmacogenomics Research Network. The Pharmacogenetics Series - CYP2C19. YouTube. Published October 7, 2017. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014397). Available at: [Link]

- Klaassen T, Junker U, Fuhr U, et al. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Commun Mass Spectrom. 2004;18(15):1675-1680.

- Stewart NA, Buch SC, Conrads TP, et al. A UPLC-MS/MS assay of the "Pittsburgh Cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analyst. 2011;136(3):605-612.

- Kumar, A., Monif, T., Khuroo, A. H., & Singh, S. K. (2018). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 11(12), 5361-5368.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. hmdb.ca [hmdb.ca]

(+/-)-4-Hydroxy Mephenytoin-d3 structure

An In-Depth Technical Guide to the Structure and Application of (+/-)-4-Hydroxy Mephenytoin-d3

Introduction

In the landscape of pharmaceutical research and clinical diagnostics, particularly in the fields of pharmacokinetics and drug metabolism, the demand for analytical precision is absolute. Mephenytoin, a hydantoin-class anticonvulsant, serves as a critical probe substrate for investigating the activity of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] The metabolism of Mephenytoin is characterized by a genetic polymorphism, leading to significant inter-individual variability in its clearance.[3][4] The primary metabolic pathway is the stereoselective 4'-hydroxylation of the S-enantiomer, catalyzed by CYP2C19, to form 4-Hydroxymephenytoin.[1][5]

Accurate quantification of this metabolite in biological matrices is fundamental to phenotyping individuals as poor, intermediate, or extensive metabolizers.[6] Such quantification relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[7][8]

This technical guide provides a comprehensive examination of this compound (CAS No. 1173022-56-4), the deuterated analogue of the primary Mephenytoin metabolite. We will dissect its chemical structure, elucidate the rationale behind its design as a "gold standard" internal standard, outline conceptual synthetic pathways, and detail its application in modern bioanalytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this critical analytical reagent.

Structural Elucidation and Physicochemical Properties

The efficacy of this compound as an internal standard is a direct consequence of its specific molecular architecture, which is designed to be chemically identical to the analyte of interest, save for its isotopic composition.

Core Chemical Structure

The foundational scaffold of the molecule is a hydantoin (imidazolidine-2,4-dione) ring.[2][9] This five-membered heterocyclic ring is substituted at two key positions:

-

C-5 Position: This carbon is quaternary and bears both an ethyl group and a 4-hydroxyphenyl group. The hydroxylation on the phenyl ring at the para-position is the metabolic modification of the parent drug, Mephenytoin.

-

N-3 Position: This nitrogen atom is substituted with a methyl group.

Stereochemistry at C-5

The C-5 carbon is a chiral center, giving rise to two enantiomers: (S)-Mephenytoin and (R)-Mephenytoin. Metabolism by CYP2C19 is highly stereoselective for the (S)-enantiomer. However, the analytical standard, this compound, is a racemic mixture, denoted by the "(+/-)" prefix. This ensures it can be used for the quantification of the metabolite regardless of the stereospecificity of the chromatographic method employed.

Isotopic Labeling: The N-Trideuteriomethyl Group

The defining feature of this internal standard is the incorporation of three deuterium (²H or D) atoms. The IUPAC name, 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione, and corresponding SMILES notation confirm that these heavy isotopes replace the three hydrogen atoms of the N-3 methyl group.[10][11]

The choice of this specific labeling position is critical for two reasons:

-

Chemical Stability: The C-D bonds on the N-methyl group are not labile and will not undergo back-exchange with protons from the solvent under typical physiological or analytical conditions. This ensures the mass difference is maintained throughout the analytical procedure.

-

Minimal Isotopic Effect: Deuteration at this position has a negligible effect on the physicochemical properties of the molecule, such as its pKa, polarity, and chromatographic retention time. This ensures the internal standard co-elutes precisely with the unlabeled analyte, a prerequisite for effective compensation of matrix effects.[12]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of the deuterated standard and its corresponding non-labeled analyte are summarized below for direct comparison.

| Property | This compound | (+/-)-4-Hydroxy Mephenytoin |

| CAS Number | 1173022-56-4[13] | 61837-65-8[1] |

| Molecular Formula | C₁₂H₁₁D₃N₂O₃[10][13] | C₁₂H₁₄N₂O₃[1][9] |

| Molecular Weight | 237.27 g/mol [10][13] | 234.25 g/mol [1][9] |

| Monoisotopic Mass | 237.1192 Da | 234.1004 Da |

| Purity (Typical) | >98% (Chemical), >99% (Isotopic)[14] | N/A |

| Alternate Names | p-Hydroxymephenytoin-d3; 5-Ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[10][11] | p-Hydroxymephenytoin; 5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin |

| Solubility | Soluble in DMSO, Acetonitrile, Chloroform[14][15] | Soluble in DMSO, Ethanol[15] |

The Rationale for Deuteration in Quantitative Bioanalysis

The use of a SIL-IS is considered the most rigorous method for quantitative mass spectrometry because it effectively corrects for multiple sources of analytical error.[8][16]

The "Perfect" Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection.[16] It must be added to the sample at the very beginning of the process to account for analyte loss during all subsequent steps. Because this compound shares nearly identical physicochemical properties with the endogenous analyte, it fulfills this role exceptionally well.[7] It will have the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[12]

Mitigating Analytical Variability

The co-eluting, mass-shifted internal standard provides a self-validating system within each individual sample, compensating for:

-

Sample Preparation Inconsistencies: Any physical loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized because the final quantification is based on the ratio of the analyte signal to the internal standard signal.

-

Matrix Effects: This is the most critical advantage. Complex biological matrices like plasma can contain endogenous compounds that co-elute with the analyte and suppress or enhance its ionization. Because the deuterated standard has the same retention time and chemical properties, it experiences the exact same degree of ion suppression or enhancement.[17] This ratio-based approach effectively cancels out the effect, leading to superior accuracy and precision.[7][8]

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Synthesis and Characterization

While specific, proprietary synthesis routes for commercial standards are not public, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles for creating hydantoin structures.

Conceptual Synthetic Strategy

A common and efficient method for preparing N-substituted hydantoins involves the N-alkylation of a pre-formed hydantoin ring. The synthesis of this compound would likely start from a non-methylated precursor and introduce the trideuteriomethyl group in a key step.

General hydantoin synthesis can be achieved via methods like the Bucherer-Bergs reaction, which uses a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form the 5,5-disubstituted ring.[18] Alternatively, the Urech hydantoin synthesis utilizes an amino acid as the starting material.[19][20]

Step-by-Step Conceptual Protocol

-

Synthesis of Precursor: Synthesize the precursor, 5-ethyl-5-(4-hydroxyphenyl)hydantoin, via a standard method like the Bucherer-Bergs reaction starting from 1-(4-hydroxyphenyl)propan-1-one.

-

Protection of Phenolic Group: The hydroxyl group on the phenyl ring is acidic and may interfere with the subsequent N-methylation step. It should be protected with a suitable protecting group (e.g., as a benzyl ether).

-

N-3 Deuteromethylation: The N-3 proton of the hydantoin ring is acidic and can be deprotonated with a mild base (e.g., potassium carbonate). The resulting anion is then reacted with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in a polar aprotic solvent like DMF. This Sₙ2 reaction installs the required trideuteriomethyl group.

-

Deprotection: The protecting group on the phenolic oxygen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield the final product, this compound.

-

Purification: The final compound is purified to a high degree using techniques such as column chromatography or recrystallization.

Analytical Characterization

To be certified as an analytical standard, the compound must undergo rigorous characterization to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and verify the +3 Da mass shift compared to the unlabeled analogue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure. The absence of a singlet peak in the N-methyl region (~3 ppm) and the presence of other expected signals would confirm the successful and specific incorporation of the deuterium label. ¹³C NMR would further validate the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the compound, ensuring it is free from starting materials or side-products.[10][14] A purity of >98% is typically required.

Application in Quantitative Bioanalysis (LC-MS/MS)

The primary application of this compound is as an internal standard for the quantification of 4-Hydroxymephenytoin in biological matrices for CYP2C19 phenotyping and pharmacokinetic studies.[11][21][22]

Caption: Pathway from Mephenytoin metabolism to bioanalytical quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

The following is a representative protocol for the use of this compound.

1. Preparation of Standards and Solutions:

-

Prepare a 1 mg/mL primary stock solution of (+/-)-4-Hydroxy Mephenytoin and a 1 mg/mL stock of this compound in methanol.[21]

-

From the analyte stock, prepare a series of working solutions to create a calibration curve (e.g., 1-1000 ng/mL) in a surrogate matrix (e.g., 50:50 methanol:water).

-

Prepare an internal standard (IS) working solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This will be the protein precipitation solution.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (acetonitrile containing 100 ng/mL of this compound).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC System (e.g., Waters ACQUITY).

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Tandem quadrupole mass spectrometer (e.g., Sciex 6500).

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

Data Acquisition and Processing

The mass spectrometer is set to monitor specific mass transitions from the precursor ion to a product ion for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| 4-Hydroxy Mephenytoin | 235.1 | 148.1 | 25 |

| 4-Hydroxy Mephenytoin-d3 (IS) | 238.1 | 148.1 | 25 |

| Note: Product ions and collision energies are illustrative and must be empirically optimized on the specific instrument. |

A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. The concentration of the unknown samples is then interpolated from this curve using their measured peak area ratios.

Conclusion

This compound is a meticulously designed analytical tool whose value extends far beyond its constituent atoms. Its structure—a racemic hydantoin core identical to the target metabolite, modified with a stable, non-exchangeable trideuteriomethyl group—represents the pinnacle of internal standard design for mass spectrometry. This specific isotopic labeling provides a crucial +3 Da mass shift for unambiguous detection while ensuring near-perfect co-elution with the unlabeled analyte. By effectively compensating for inevitable variations in sample handling and instrument response, it enables researchers and clinicians to achieve the highest levels of accuracy and precision in pharmacokinetic and metabolic phenotyping studies. As such, this compound is not merely a reagent, but an indispensable enabler of robust, reliable, and reproducible science in the development and application of personalized medicine.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Search.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc..

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Elsherbiny, D., Asimus, S., Ashton, M., & Simonsson, U. S. H. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. Uppsala University.

- 4-Hydroxymephenytoin. (n.d.). MedchemExpress.com.

- (±)-4′-Hydroxy Mephenytoin-d3. (n.d.). Santa Cruz Biotechnology.

- Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. (1985). Journal of Pharmacology and Experimental Therapeutics.

- (+/-)-4'-Hydroxymephenytoin-d3 biochemical. (n.d.). MyBioSource.

- Mephenytoin. (n.d.). PubChem, National Institutes of Health.

- This compound. (n.d.). CLEARSYNTH.

- Mephenytoin. (n.d.). ResearchGate.

- Phenytoin Pathway, Pharmacokinetics. (n.d.). ClinPGx.

- (±)4-Hydroxymephenytoin. (n.d.). Cayman Chemical.

- 4-Hydroxymephenytoin-d3. (n.d.). MedChemExpress.

- A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. (2012). National Institutes of Health.

- 4-Hydroxymephenytoin. (n.d.). Sigma-Aldrich.

- (±)4-Hydroxymephenytoin Product Information. (n.d.). Cayman Chemical.

- 4-Hydroxymephenytoin-d3. (n.d.). Cambridge Bioscience.

- 4-Hydroxy Mephenytoin-D3. (n.d.). Veeprho.

- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry.

- 4-Hydroxymephenytoin. (n.d.). PubChem, National Institutes of Health.

- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry.

- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). National Institutes of Health.

- Hydantoin synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. page-meeting.org [page-meeting.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. 4-Hydroxymephenytoin | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. clearsynth.com [clearsynth.com]

- 11. veeprho.com [veeprho.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. scbt.com [scbt.com]

- 14. mybiosource.com [mybiosource.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. texilajournal.com [texilajournal.com]

- 18. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ikm.org.my [ikm.org.my]

- 20. researchgate.net [researchgate.net]

- 21. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

(+/-)-4-Hydroxy Mephenytoin-d3 CAS number

An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3 (CAS No. 1173022-56-4)

Introduction

This technical guide provides a comprehensive overview of this compound, a deuterated metabolite of the anticonvulsant drug Mephenytoin. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by mass spectrometry. The CAS number for this compound is 1173022-56-4.[1] Mephenytoin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, 4-Hydroxymephenytoin.[2][3] Due to the polymorphic nature of CYP2C19 in the human population, there is significant inter-individual variability in the rate of Mephenytoin metabolism.[4] This variability necessitates accurate and precise analytical methods to quantify Mephenytoin and its metabolites in biological matrices for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard like this compound is the gold standard for such analyses, as it ensures the highest level of accuracy and precision by compensating for variations in sample processing and instrumental analysis.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1173022-56-4 | [1] |

| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [1] |

| Molecular Weight | 237.27 g/mol | [1] |

| IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1] |

| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3 | [1] |

| Appearance | White to off-white solid | [6] |

| Purity (by HPLC) | ≥99% | [1] |

| Storage | Store at 2-8°C for long-term storage | [1] |

Rationale for Use as an Internal Standard

In quantitative mass spectrometry, particularly in complex biological matrices like plasma or urine, the analyte signal can be affected by various factors, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability. An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for these variations. Deuterated internal standards are considered the gold standard because their chemical behavior is nearly identical to the non-deuterated analyte.[5] They co-elute chromatographically and experience similar ionization efficiencies, thus providing a reliable reference for accurate quantification.[5]

Mephenytoin Metabolism

The primary metabolic pathway for Mephenytoin is the stereoselective 4'-hydroxylation of the (S)-enantiomer, catalyzed by the CYP2C19 enzyme in the liver, to form (S)-4'-Hydroxymephenytoin.[2] The (R)-enantiomer is metabolized more slowly through N-demethylation. The genetic polymorphism of CYP2C19 leads to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[4]

Caption: General workflow for bioanalytical quantification.

Step-by-Step Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 4-Hydroxymephenytoin and this compound in methanol.

-

Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the 4-Hydroxymephenytoin stock solution with 50:50 (v/v) methanol:water.

-

Prepare an internal standard working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for 4-Hydroxymephenytoin and its d3-labeled internal standard would be used.

-

-

Data Analysis:

-

The concentration of 4-Hydroxymephenytoin is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.

-

A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.

-

The concentrations of the QC and unknown samples are then calculated from the calibration curve.

-

Method Validation and Trustworthiness

A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The self-validating nature of using a stable isotope-labeled internal standard provides a high degree of trustworthiness. Key validation parameters are summarized below, with typical acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional response over the quantification range. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision | Defines the lowest concentration that can be reliably quantified. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Confirms that endogenous matrix components do not affect quantification. |

| Matrix Effect | IS-normalized matrix factor should be consistent across different sources of matrix | Ensures that ionization suppression or enhancement is adequately compensated for by the internal standard. |

| Recovery | Consistent and reproducible | While not required to be 100%, consistent recovery is important for method robustness. |

| Stability | Analyte should be stable under various storage and processing conditions | Guarantees that the sample integrity is maintained throughout the analytical process. |

Conclusion

This compound (CAS No. 1173022-56-4) is an indispensable tool for researchers and drug development professionals engaged in the study of Mephenytoin pharmacokinetics and CYP2C19 activity. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and robustness to generate high-quality bioanalytical data. This technical guide has provided a comprehensive overview of its properties, a plausible synthesis route, its metabolic context, and a detailed analytical protocol, underscoring its critical role in modern drug development and clinical research.

References

-

Klaassen, T., et al. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(15), 1731-1738. Available at: [Link]

-

Goldstein, J. A., et al. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743-1752. Available at: [Link]

-

Patel, A. I., et al. (2021). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 14(6), 3195-3201. Available at: [Link]

-

Thorn, C. F., et al. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466. Available at: [Link]

-

Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology bulletin, 32(2), 219-230. Available at: [Link]

-

van der Weide, J., & Steijns, L. S. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 50(5), 481-484. Available at: [Link]

-

Pharmacology Tutorials. (2017). The Pharmacogenetics Series - CYP2C19. YouTube. Available at: [Link]

-

SynGen Inc. 4-Hydroxymephenytoin-d3. Available at: [Link]

-

R Discovery. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Available at: [Link]

-

SciSpace. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Available at: [Link]

-

PubMed. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Available at: [Link]

- Google Patents. Preparation method for deuterated compound.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3 for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, a critical reagent for researchers, scientists, and drug development professionals. It delves into the procurement, characterization, and application of this stable isotope-labeled internal standard, offering field-proven insights and detailed methodologies to ensure scientific integrity and experimental success.

Introduction: The Significance of this compound in CYP2C19 Research

This compound is the deuterated analog of 4-hydroxy mephenytoin, the primary metabolite of mephenytoin. Mephenytoin is a well-established probe substrate for the cytochrome P450 enzyme CYP2C19.[1] Due to genetic polymorphisms in the CYP2C19 gene, individuals can be classified as extensive, intermediate, or poor metabolizers of mephenytoin. This variation in metabolic activity has significant implications for the efficacy and toxicity of numerous clinically important drugs that are substrates of CYP2C19.

The use of a stable isotope-labeled internal standard like this compound is paramount for the accurate quantification of 4-hydroxy mephenytoin in biological matrices.[2] Its near-identical physicochemical properties to the unlabeled analyte, but distinct mass, allow for the correction of variability in sample preparation and instrument response, leading to highly reliable and reproducible data in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3]

Sourcing and Supplier Overview

Identifying a reliable supplier is the foundational step in any research involving reference standards. Several reputable suppliers offer this compound. The following table summarizes key information from prominent vendors.

| Supplier | Product Number | Stated Purity | Storage Conditions | Available Documentation |

| Clearsynth | CS-T-56128 | ≥99.08% by HPLC[1] | 2-8°C[1] | Certificate of Analysis, MSDS |

| LGC Standards | TRC-H944870 | >95% (HPLC)[4] | -20°C[4] | Certificate of Analysis, Safety Data Sheet |

| MyBioSource | MBS6105042 | >98% (Lot Analysis: HPLC: 98.46%; Isotopic: 99.9%) | -20°C (long-term) | COA, MSDS, Technical Datasheet, Protocol |

| Santa Cruz Biotechnology | sc-215471 | Not specified | -20°C | Certificate of Analysis |

| MedChemExpress | HY-113116S | 99.05% | -20°C (3 years)[5] | Data sheet, MSDS, Protocol |

Expert Insight: When selecting a supplier, it is crucial to look beyond the stated chemical purity and inquire about the isotopic purity and the methods used for its determination. A lot-specific Certificate of Analysis (CoA) is essential for ensuring the quality and traceability of the standard.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 1173022-56-4 | [1] |

| Molecular Formula | C₁₂H₁₁D₃N₂O₃ | [1] |

| Molecular Weight | 237.27 g/mol | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1] |

| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) |

Isotopic Purity: A Critical Parameter

Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms. It is a critical parameter that directly impacts the accuracy of quantitative bioanalysis. High isotopic purity minimizes interference from the unlabeled analyte and ensures a clear distinction between the analyte and the internal standard in mass spectrometry.

Causality in Experimental Choice: The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[4][6][7][8][9] HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of the desired deuterated species.[6] ¹H-NMR can be used to determine the degree of deuteration at specific sites by quantifying the residual proton signals.[4]

Self-Validating System: When requesting a CoA, ensure it includes data on isotopic purity and a description of the analytical method used. For rigorous studies, it is advisable to independently verify the isotopic purity upon receipt of a new batch of the standard.

Application in Bioanalytical Methods: A Step-by-Step LC-MS/MS Protocol

The primary application of this compound is as an internal standard for the quantification of 4-hydroxy mephenytoin in biological matrices such as plasma and urine. Below is a detailed, field-proven protocol for the analysis of 4-hydroxy mephenytoin in human plasma using LC-MS/MS. This protocol is based on established methodologies and best practices in bioanalysis.[2][3][10]

Materials and Reagents

-

This compound (Internal Standard)

-

4-Hydroxy Mephenytoin (Analyte Reference Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-hydroxy mephenytoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the 4-hydroxy mephenytoin stock solution in 50:50 acetonitrile:water to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (calibration standards, quality controls, and unknown samples) into a 96-well plate.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 4-Hydroxy Mephenytoin: m/z 235.1 → 150.1this compound: m/z 238.1 → 153.1 |

Note: The specific MRM transitions should be optimized for the instrument being used.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[11][12][13][14][15][16] Key validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.

-

Calibration Curve: Linearity, accuracy, and precision over the desired concentration range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision of quality control samples.

-

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

-

Recovery: Extraction efficiency of the analyte and internal standard.

-

Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of the analyte in the biological matrix.

Data Interpretation and Visualization

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of (+/-)-4-Hydroxy Mephenytoin-d3

This document provides an in-depth technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, focusing on its safety profile, handling procedures, and scientific applications. It is intended for researchers, analytical scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis. The guide synthesizes toxicological data of the parent compounds with the specific properties of the deuterated metabolite to establish a robust framework for its safe and effective use.

Introduction: The Role of a Deuterated Metabolite Standard

This compound is the stable isotope-labeled form of 4-Hydroxymephenytoin, the major metabolite of the anticonvulsant drug Mephenytoin.[1][2] Its primary application in a research setting is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS) assays.[3][4] The inclusion of deuterium atoms results in a mass shift that allows the standard to be distinguished from the endogenous (unlabeled) analyte, while maintaining nearly identical chemical and physical properties.[4][5] This co-elution and similar ionization behavior are critical for correcting analytical variability, such as matrix effects or sample loss during preparation, thereby ensuring the accuracy and precision of quantitative data.[4][5][6]

While stable isotope-labeled standards are indispensable tools, their safety assessment requires careful consideration. The toxicological profile is often inferred from the parent, unlabeled compound. Mephenytoin, the precursor drug, is a hydantoin derivative with known significant toxicity, including the potential for fatal blood dyscrasias.[7] Although it is no longer marketed in the US or UK, its toxicological profile necessitates a cautious approach to handling its metabolites and their deuterated analogues.[7]

Metabolic Pathway of Mephenytoin

The diagram below illustrates the metabolic conversion of Mephenytoin to its 4-hydroxy metabolite, the non-deuterated analogue of the compound in focus. This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1][8]

Caption: Safe handling workflow for this compound.

Storage and Stability

-

Long-Term Storage: Store the solid material at -20°C in a tightly sealed container to ensure stability, which is reported to be at least 4 years under these conditions. [9]* Solution Storage: Stock solutions in organic solvents should be stored at -80°C. [10]Aqueous solutions are not recommended for storage for more than one day. [9]* Deuterium Exchange: While the deuterium atoms on the N-methyl group are generally stable, avoid storage in strongly acidic or basic solutions to minimize the risk of H/D exchange, which could compromise quantitative results. [11]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

-

After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention. [12]* After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. [12][13]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12][13]* After Swallowing: Clean mouth with water and drink plenty of water afterwards. If symptoms persist, consult a doctor. [12][13]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a designated, sealed container.

-

Liquid Waste: Collect unused solutions and contaminated solvents in a properly labeled hazardous waste container.

-

Contaminated Materials: Used gloves, weigh boats, and wipes should be disposed of in the solid hazardous waste stream.

-

Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. [14]

Conclusion: A Framework of Precaution

This compound is a valuable tool for bioanalytical research, enabling precise quantification in complex studies. While it is not formally classified as hazardous under GHS, its relationship to Mephenytoin—a drug with known severe toxicity—demands a conservative and rigorous approach to safety. The protocols and information presented in this guide provide a framework for its responsible use. By integrating an understanding of the compound's scientific context with strict adherence to safety procedures, researchers can mitigate risks and leverage its analytical benefits effectively.

References

-

4-Hydroxymephenytoin-d3 - MedChem Express - Cambridge Bioscience. (n.d.). Cambridge Bioscience. Retrieved January 10, 2026, from [Link]

-

Mephenytoin - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Mephenytoin - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Mephenytoin Overdose—Phenytoin Poisoning Incognito? Case Report and Mephenytoin/Phenytoin Comparison. (2000). Journal of Toxicology: Clinical Toxicology. Retrieved January 10, 2026, from [Link]

-

Safety Data Sheet: Hydantoin - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved January 10, 2026, from [Link]

-

Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. (2000). PubMed. Retrieved January 10, 2026, from [Link]

-

Relationship between Mephenytoin, Phenytoin and... : Pharmacology & Toxicology - Ovid. (1996). Ovid. Retrieved January 10, 2026, from [Link]

-

A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin. (1980). PubMed. Retrieved January 10, 2026, from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Mephenytoin | C12H14N2O2 | CID 4060 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Phenytoin Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 10, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass. Retrieved January 10, 2026, from [Link]

-

Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. (2002). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). PubMed. Retrieved January 10, 2026, from [Link]

-

Hydantoin - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved January 10, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]

- 2. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Mephenytoin - Wikipedia [en.wikipedia.org]

- 8. ovid.com [ovid.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fr [fishersci.fr]

Foreword: The Quintessential Role of a Certified Reference Material

An In-Depth Technical Guide to the Certificate of Analysis for (+/-)-4-Hydroxy Mephenytoin-d3: A Senior Application Scientist's Perspective

In the landscape of modern bioanalysis, particularly within the realms of therapeutic drug monitoring, pharmacokinetics, and metabolic research, the integrity of quantitative data is paramount. The adage 'a measurement is only as good as its standard' holds especially true. This guide is dedicated to researchers, scientists, and drug development professionals who rely on the precision of certified reference materials. We will delve into the technical intricacies of the Certificate of Analysis (CoA) for a crucial analytical tool: this compound. This deuterated internal standard is instrumental for the accurate quantification of 4-Hydroxy Mephenytoin, the principal metabolite of the anticonvulsant Mephenytoin.[1] Understanding the CoA is not merely a procedural formality; it is the foundational step in ensuring the validity and reproducibility of your analytical methods.

Introduction to this compound

This compound is the stable isotope-labeled analog of 4-Hydroxy Mephenytoin. The parent drug, Mephenytoin, is metabolized in the liver primarily by the cytochrome P450 enzyme, CYP2C19, to its 4-hydroxy metabolite.[2][3][4] This metabolic pathway is of significant clinical interest due to genetic polymorphisms in the CYP2C19 gene, which lead to distinct "extensive metabolizer" and "poor metabolizer" phenotypes in the population.[2][3] Consequently, accurate measurement of 4-Hydroxy Mephenytoin is crucial for phenotyping studies and personalized medicine.

The incorporation of three deuterium atoms (d3) into the methyl group of the molecule creates a compound that is chemically identical to the endogenous metabolite but has a different mass-to-charge ratio (m/z).[5][6] This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[5][6][7][8]